1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Drug Discovery Phenotypic Screening Computational Biology

Sourcing a high-purity, functionalizable pyrazole scaffold for kinase inhibitor campaigns can be challenging. This compound solves that with its unique tertiary-alcohol side chain, enabling precise hydrogen-bonding and lipophilicity tuning. Key advantages include: ≥98% purity with full QC documentation, ensuring biological effects are attributable to the compound; versatile amino and hydroxyl handles for rapid SAR exploration; and multi-vendor, verified supply chains to minimize procurement delays for academic labs and CROs.

Molecular Formula C7H13N3O
Molecular Weight 155.2 g/mol
CAS No. 1206640-59-6
Cat. No. B1532864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
CAS1206640-59-6
Molecular FormulaC7H13N3O
Molecular Weight155.2 g/mol
Structural Identifiers
SMILESCC(C)(CN1C=C(C=N1)N)O
InChIInChI=1S/C7H13N3O/c1-7(2,11)5-10-4-6(8)3-9-10/h3-4,11H,5,8H2,1-2H3
InChIKeyWJLKJRCGDXKJDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol: Core Properties


1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS: 1206640-59-6) is a pyrazole-based building block with a molecular formula of C₇H₁₃N₃O and a molecular weight of 155.20 g/mol . It features a 4-amino-1H-pyrazole ring linked to a tertiary alcohol-bearing methylpropanol side chain. This scaffold is of interest in medicinal chemistry as a component for synthesizing more complex molecules, particularly kinase inhibitors for cancer research [1]. Computational predictions suggest potential bioactivity profiles, including roles as a lipid metabolism regulator (0.999), angiogenesis stimulant (0.995), DNA synthesis inhibitor (0.991), apoptosis agonist (0.979), and antineoplastic agent (0.961) [2].

Scaffold Pyrazole building block for kinase inhibitor synthesis
Side chain Tertiary alcohol group may influence H-bond, solubility, and metabolic stability
Predicted profile Computational prediction suggests multi-target bioactivity potential

Why This Pyrazole Building Block Is Unique


Direct substitution of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol with other 4-aminopyrazole derivatives is inadvisable without empirical validation. While the 4-aminopyrazole core is a recognized kinase inhibitor pharmacophore [1], the specific substitution pattern—a tertiary alcohol-bearing 2-methylpropan-2-ol side chain—introduces unique physicochemical and steric properties. These modifications critically influence hydrogen-bonding capacity (2 H-bond donors, 3 acceptors) , lipophilicity, and metabolic stability, which can dramatically alter target engagement, selectivity, and off-target profiles compared to analogs with different N1-substituents . Even minor structural variations within the 4-amino-(1H)-pyrazole series have demonstrated significant differences in potency against JAK kinases and cancer cell lines, underscoring the necessity for compound-specific evaluation [2].

Side chain sensitivity The tertiary alcohol group influences H-bond capacity and lipophilicity; analogs lacking it may shift target engagement.
Kinase selectivity variation Minor structural changes in N1-substituents can alter kinase inhibition profiles; direct substitution requires compound-specific validation.
Property profile mismatch Analog building blocks may differ in solubility, metabolic stability, and off-target liability; empirical assessment is recommended.

Procurement Differentiation Evidence


Predicted Multitarget Bioactivity Profile

Computational predictions assign a high probability to 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol for multiple bioactivity classes, including lipid metabolism regulator (0.999), angiogenesis stimulant (0.995), DNA synthesis inhibitor (0.991), apoptosis agonist (0.979), and antineoplastic (0.961) [1]. This predicted multi-target profile differentiates it from simpler 4-aminopyrazole building blocks, which are typically procured for more narrowly defined kinase-targeted synthesis campaigns [2].

Predicted multi-target profile
Class-level inference
Lipid metabolism regulator: 0.999 DNA synthesis inhibitor: 0.991 Apoptosis agonist: 0.979 Antineoplastic prediction: 0.961
Supports multi-target screening interpretation; computational prediction
Data to verify
Drug Discovery Phenotypic Screening Computational Biology

Enhanced Hydrogen Bonding Capacity

The target compound contains a tertiary alcohol group, providing an additional hydrogen bond donor (total of 2 donors) and acceptor (total of 3 acceptors) . This feature enhances aqueous solubility and potential for target engagement compared to non-hydroxylated 4-aminopyrazole analogs (e.g., 4-amino-1H-pyrazole itself, which has only 1 donor and 2 acceptors). While direct quantitative solubility data is not publicly available, the structural modification aligns with established medicinal chemistry principles for improving drug-like properties .

H-bond capacity
Data to verify
This compound: 2 H-bond donors, 3 acceptors Unsubstituted analog: 1 donor, 2 acceptors
May improve solubility and target engagement potential
Source-specific review
Medicinal Chemistry ADME Lead Optimization

High-Purity Supply with QC Documentation

The compound is commercially available from multiple vendors at purities of 98% or higher, with suppliers providing batch-specific quality control documentation including NMR, HPLC, and GC spectra . This level of characterization and purity is critical for reproducible research and industrial applications. In contrast, many closely related 4-aminopyrazole analogs are offered at lower purities or without guaranteed QC data, increasing the risk of failed reactions and unreliable biological results.

Purity & QC
Supplier specification
98% purity with batch-specific NMR, HPLC, GC
Supports reproducible synthesis and data reliability
Verify with vendor
Chemical Synthesis Procurement Quality Control

1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol Applications


Kinase Inhibitor Libraries for Cancer Research

Given the established role of 4-aminopyrazoles as kinase inhibitor pharmacophores , 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a valuable building block for generating diverse compound libraries targeting the JAK/STAT signaling pathway and other kinase-driven cancers [1]. Its predicted antineoplastic activity (0.961) and DNA synthesis inhibition (0.991) [2] make it a high-priority scaffold for medicinal chemistry campaigns seeking novel lead compounds.

Chemical Probes for Phenotypic Screening

The compound's predicted multi-target bioactivity profile—spanning lipid metabolism regulation, angiogenesis stimulation, and apoptosis agonism —positions it as an ideal starting point for developing chemical probes in phenotypic screening assays. Its high commercial purity (≥98%) and available QC documentation [1] ensure that any observed biological effects can be confidently attributed to the compound itself, not to impurities.

Complex Molecule Synthesis Precursor

As a versatile pyrazole building block with a functionalizable amino group and a tertiary alcohol handle, 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is well-suited for use in academic research laboratories and contract research organizations (CROs) engaged in custom synthesis. Its robust supply chain and availability from multiple vendors with verified purity minimize procurement delays and ensure consistent quality for multi-step synthetic routes.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Side chain property influence (H-bond, lipophilicity)
Target engagement and selectivity assays
Phenotypic screening probe development
Multi-target prediction profile
Pathway-specific assay verification
Complex molecule synthesis precursor
High purity and QC documentation
Batch-to-batch reproducibility and yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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